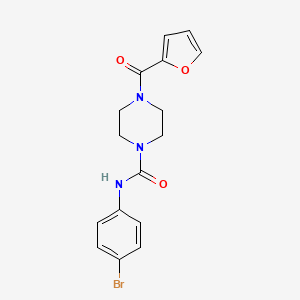
N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide, also known as BFPC, is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields. BFPC is a piperazine derivative that has a unique chemical structure, making it an interesting compound for research purposes.
作用机制
The mechanism of action of N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide is not fully understood, but it is believed to interact with various receptors in the body. N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been shown to have affinity for serotonin receptors, specifically the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has also been shown to interact with dopamine receptors, specifically the D2 receptor, which is involved in the regulation of movement, reward, and motivation.
Biochemical and Physiological Effects
N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has anti-inflammatory, antioxidant, and anticancer properties. In vivo studies have shown that N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has anxiolytic and antidepressant effects, as well as antipsychotic effects. N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has also been shown to have neuroprotective effects, protecting against neuronal damage caused by oxidative stress.
实验室实验的优点和局限性
N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has also been shown to have low toxicity, making it a safe compound for in vitro and in vivo studies. However, there are also limitations to using N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide also has limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide. One direction is to further investigate its mechanism of action and its interactions with various receptors in the body. Another direction is to study its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide could also be studied for its potential applications in material science, specifically in the synthesis of novel materials such as polymers and nanomaterials. Finally, N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide could be studied in combination with other compounds to determine its synergistic effects and potential for use in combination therapies.
合成方法
The synthesis of N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide involves the reaction of 4-bromobenzoyl chloride with 2-furoyl chloride in the presence of triethylamine to form 4-(2-furoyl)-4-bromobenzoyl chloride. This intermediate product is then reacted with piperazine in the presence of triethylamine to form N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide. The final product is obtained by recrystallization from ethanol.
科学研究应用
N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. In medicinal chemistry, N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been studied as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In pharmacology, N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been studied for its potential as a ligand for various receptors such as serotonin receptors and dopamine receptors. In material science, N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been studied for its potential applications in the synthesis of novel materials such as polymers and nanomaterials.
属性
IUPAC Name |
N-(4-bromophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O3/c17-12-3-5-13(6-4-12)18-16(22)20-9-7-19(8-10-20)15(21)14-2-1-11-23-14/h1-6,11H,7-10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTGWLYXFOVCPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-fluorophenyl)-4-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperazin-2-one](/img/structure/B5486493.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5486498.png)
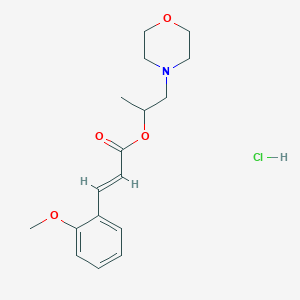
![2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5486519.png)
![4-[1-(2-chloro-6-fluorobenzoyl)-3-azetidinyl]pyridine](/img/structure/B5486531.png)

![2-[4-(4,6-diphenyl-3-pyridazinyl)-1-piperazinyl]ethanol](/img/structure/B5486546.png)
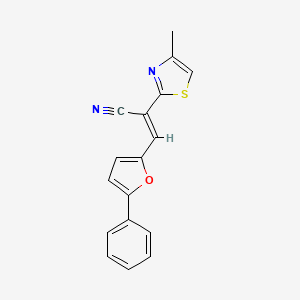
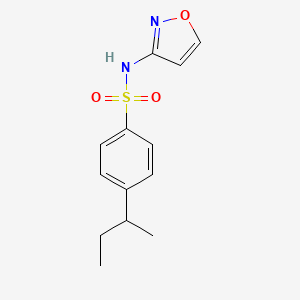
![2-[(dimethylamino)methyl]-4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)phenol](/img/structure/B5486565.png)

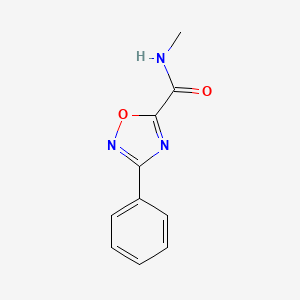
![3-fluoro-4-methoxy-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5486593.png)
![N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5486599.png)